

Assessing the Abuse Potential of CR665 versus Traditional Opioids: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and addiction. Traditional opioids, primarily acting on the mu-opioid receptor (MOR) in the central nervous system (CNS), are highly effective for pain management but carry a significant liability for abuse, dependence, and life-threatening respiratory depression. A promising alternative approach involves the development of peripherally acting kappa-opioid receptor (KOR) agonists, such as **CR665**. By selectively targeting KORs in the peripheral nervous system, these agents aim to provide pain relief without the centrally mediated adverse effects associated with traditional opioids.

This guide provides a comprehensive comparison of the abuse potential of **CR665** and its class of peripherally restricted KOR agonists against traditional opioids like morphine and fentanyl. The assessment is based on preclinical and clinical data from key experimental models designed to evaluate rewarding effects, reinforcing properties, and physical dependence. While direct preclinical abuse liability data for **CR665** is not publicly available, this guide utilizes data from a close surrogate, HSK21542, another peripherally-restricted KOR agonist that has undergone extensive preclinical evaluation for its abuse potential. Findings for other peripherally acting KOR agonists, difelikefalin and nalfurafine, are also included to provide a broader context for this class of compounds.

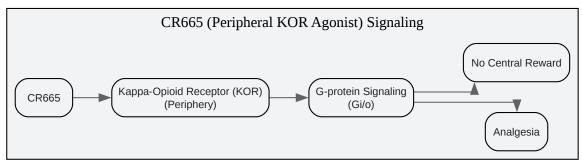


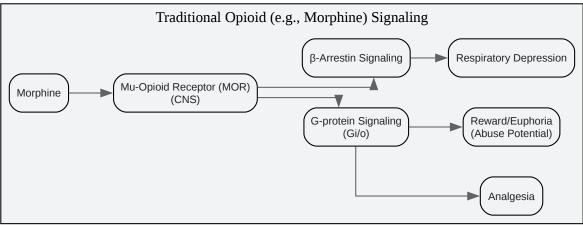
Mechanism of Action and Signaling Pathways

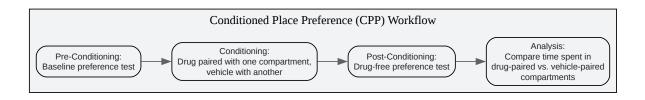
Traditional opioids exert their analgesic and rewarding effects by binding to MORs, which are G-protein coupled receptors (GPCRs) located in the brain and spinal cord. Activation of MORs leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP), and modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability. However, MOR activation also triggers the β -arrestin signaling pathway, which is implicated in the development of tolerance, respiratory depression, and other adverse effects.

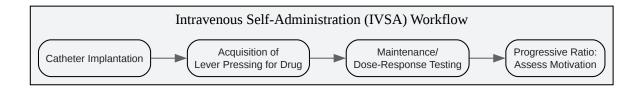
In contrast, **CR665** and similar compounds are selective agonists for the KOR, with a chemical structure that severely limits their ability to cross the blood-brain barrier. KORs are also GPCRs, and their activation in peripheral sensory neurons leads to analgesia. Crucially, activation of peripheral KORs is not associated with the rewarding effects that drive addiction, which are primarily mediated by MORs in the CNS.



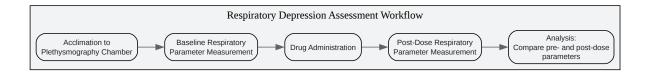


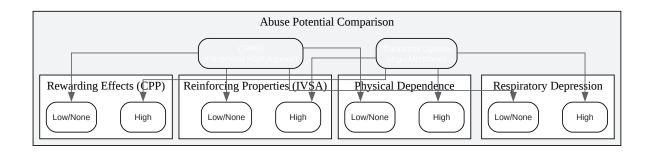












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